molecular formula C12H11N3O2 B1292904 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 947271-63-8

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1292904
CAS No.: 947271-63-8
M. Wt: 229.23 g/mol
InChI Key: IMCJMKXJTVDBSX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins often involves binding to active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling pathways. The compound’s ability to modulate gene expression is also a key aspect of its molecular mechanism, influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing insights into the compound’s safety and efficacy. Toxic effects at high doses include alterations in liver and kidney function, as well as changes in hematological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Its interactions with key enzymes in metabolic pathways highlight its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects. The localization of the compound within subcellular compartments is crucial for its activity and function, as it determines the specific biomolecules it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) salts. The reaction conditions generally include:

    Solvent: Dimethyl sulfoxide (DMSO) or water

    Temperature: Room temperature to 80°C

    Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency and yield of the reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of alkylated triazoles

Scientific Research Applications

5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid

Comparison: 5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and phenyl groups, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other applications .

Properties

IUPAC Name

5-cyclopropyl-1-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-11(8-6-7-8)15(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJMKXJTVDBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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